N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S2/c1-24-9-2-4-10(5-3-9)26(22,23)8-13(21)19-16-20-14-11(17)6-7-12(18)15(14)25-16/h2-7H,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENIQMCBCGAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4 and 7 positions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated benzothiazole is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The chlorinated positions on the benzothiazole ring are reactive sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl and acetamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, biological activity, and physicochemical properties.
Structure-Activity Relationships (SAR)
Benzothiazole Substitution: Chlorine (target compound) vs. methyl () vs. Trifluoromethyl groups improve lipophilicity and stability . Position matters: 4,7-dichloro (target) vs. 6-trifluoromethyl () may direct interactions to different enzyme regions.
Acetamide Modifications :
- Sulfonyl (target, KN-93) vs. sulfanyl (): Sulfonyl groups improve hydrogen-bonding capacity and metabolic stability compared to sulfanyl .
- Methoxy position: Para-methoxy (target) vs. meta-methoxy () alters electronic and steric effects on target engagement.
Pharmacophore Additions :
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide is a synthetic compound notable for its diverse biological activities. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with dichlorine at positions 4 and 7, and an acetamide group linked to a 4-methoxybenzenesulfonyl moiety. This specific structural arrangement enhances its biological activity and distinguishes it from other benzothiazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in bacterial cell function, such as:
- DNA gyrase
- Dihydroorotase
These enzymes are essential for DNA replication and nucleotide synthesis, respectively. Inhibition disrupts critical biochemical pathways, leading to cell death in susceptible microorganisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Key findings include:
- Antibacterial Efficacy : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrated inhibition of various fungal strains.
The compound's effectiveness is enhanced by the presence of chlorine substituents, which are known to increase antimicrobial potency.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles, suggesting that this compound could be an effective therapeutic agent. Studies indicate good absorption and distribution characteristics, which are crucial for therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound. Below is a summary of notable findings:
| Study | Focus | Results |
|---|---|---|
| Study 1 | Antibacterial activity | Showed significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study 2 | Antifungal activity | Effective against Candida species with IC50 values ranging from 5 to 15 µg/mL. |
| Study 3 | Enzyme inhibition | Demonstrated inhibition of DNA gyrase with IC50 values indicating strong binding affinity. |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)acetamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4,7-dichlorobenzothiazole-2-amine with 4-methoxybenzenesulfonyl acetic acid derivatives. A reflux setup with ethanol as a solvent and catalytic glacial acetic acid (as in ) is a common approach. Reaction progress should be monitored via TLC or HPLC, and purification via recrystallization or column chromatography. Standardization requires optimizing parameters (temperature, molar ratios) using factorial design experiments to minimize side products .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns and verify the absence of impurities.
- X-ray crystallography : Resolve crystal structure to validate bond angles and intermolecular interactions (e.g., hydrogen bonding as in ).
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT for vibrational modes) enhances reliability .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Antioxidant potential : DPPH or ABTS radical scavenging assays (methodology similar to ).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Predict binding affinities to target proteins (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite.
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking results .
Integrate computational predictions with synthetic validation ().
Q. How to resolve contradictions in solubility and stability data across experimental batches?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify critical factors (e.g., pH, solvent polarity) affecting solubility .
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and HPLC under stress conditions (heat, light) to quantify degradation pathways.
- Statistical analysis : Use ANOVA to determine batch-to-batch variability and refine purification protocols .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Optimize continuous reaction conditions to reduce side reactions.
- Membrane separation : Employ nanofiltration or reverse osmosis for efficient purification ().
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. How to analyze the role of the 4-methoxybenzenesulfonyl group in modulating biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or nitro groups).
- Electron density mapping : Use Hirshfeld surface analysis (from crystallography data) to assess sulfonyl group interactions ().
- Enzymatic assays : Compare inhibition kinetics of analogs against target enzymes (e.g., COX-2 or acetylcholinesterase) .
Methodological Notes
- Data Integration : Cross-referencing synthetic protocols (), structural analysis (), and computational tools () ensures a holistic approach.
- Contradiction Management : Statistical frameworks () and iterative experimental-design loops () address data inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
